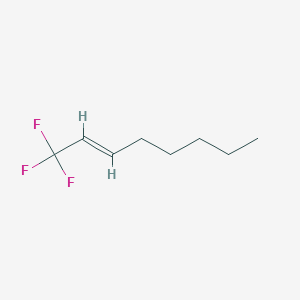
1,1,1-Trifluoro-2-octene
Overview
Description
1,1,1-Trifluoro-2-octene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The compound is notable for its trifluoromethyl group attached to the first carbon atom, which imparts unique chemical properties. The molecular formula of this compound is C8H13F3, and it is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
1,1,1-Trifluoro-2-octene can be synthesized through several methods, including:
Hydrofluorination of Alkenes: This method involves the addition of hydrogen fluoride to alkenes in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the addition of the trifluoromethyl group.
Dehydrohalogenation of Halogenated Precursors: This method involves the elimination of hydrogen halides from halogenated precursors. For example, this compound can be prepared by dehydrohalogenation of 1,1,1-trifluoro-2-chlorooctane using a strong base such as potassium tert-butoxide.
Industrial Production: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-2-octene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form saturated hydrocarbons.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles to form addition products.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, ozone
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Nucleophiles: Amines, thiols
Electrophiles: Halogens, hydrogen halides
Major products formed from these reactions include epoxides, diols, saturated hydrocarbons, and substituted derivatives.
Scientific Research Applications
1,1,1-Trifluoro-2-octene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes involving fluorinated compounds.
Medicine: this compound is explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-octene involves its interaction with molecular targets through its trifluoromethyl group and double bond. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the double bond can undergo addition reactions with electrophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-octene can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-butene: A shorter-chain analogue with similar reactivity but different physical properties.
1,1,1-Trifluoro-2-hexene: Another analogue with a different chain length, affecting its boiling point and solubility.
1,1,1-Trifluoro-2-decene: A longer-chain analogue with similar chemical properties but different industrial applications.
The uniqueness of this compound lies in its specific chain length and the presence of the trifluoromethyl group, which imparts distinct reactivity and stability compared to its analogues.
Properties
IUPAC Name |
(E)-1,1,1-trifluorooct-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3/c1-2-3-4-5-6-7-8(9,10)11/h6-7H,2-5H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUOOBRPFNZGU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Mercaptopyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B3041825.png)

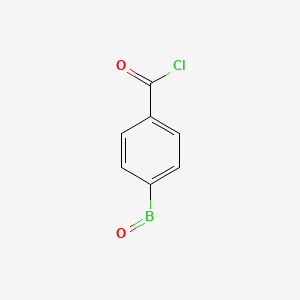




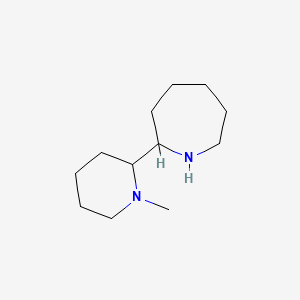
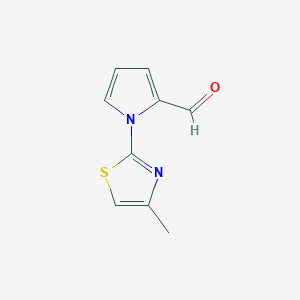
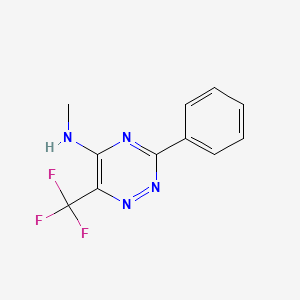
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)
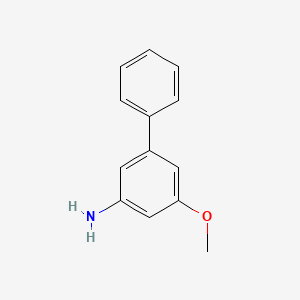
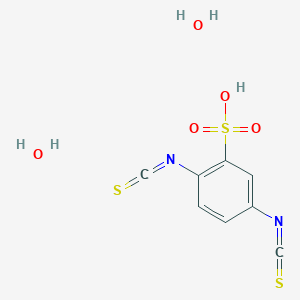
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)
